2,2,2-Trifluoro-N-methylacetimidamide hydrochloride
Description
2,2,2-Trifluoro-N-methylacetimidamide hydrochloride (CAS: 1171331-39-7) is a fluorinated acetimidamide derivative characterized by a trifluoromethyl group (-CF₃) attached to the central carbon, a methylamine substituent, and a hydrochloride salt. Its molecular formula is C₄H₈ClF₃N₂O, with a molecular weight of 192.57 g/mol . The compound is typically synthesized via reactions involving trifluoroacetimidoyl halides (e.g., trifluoroacetimidoyl chloride) and methylamine, followed by salt formation with hydrochloric acid. This method aligns with established protocols for trifluoroacetimidamide derivatives .
The trifluoromethyl group enhances electrophilicity and metabolic stability, making the compound valuable in medicinal chemistry as a precursor for bioactive molecules. Its hydrochloride salt improves solubility in polar solvents, facilitating applications in organic synthesis and pharmaceutical intermediates .
Properties
IUPAC Name |
2,2,2-trifluoro-N'-methylethanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3N2.ClH/c1-8-2(7)3(4,5)6;/h1H3,(H2,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFDRDACUFAJLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-methylacetimidamide hydrochloride typically involves the reaction of 2,2,2-trifluoroacetimidoyl chloride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CF3C(=NH)Cl+CH3NH2→CF3C(=NH)N(CH3)⋅HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-methylacetimidamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The imidamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Typically carried out using aqueous acid or base solutions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are trifluoroacetic acid and methylamine.
Scientific Research Applications
Pharmaceutical Synthesis
2,2,2-Trifluoro-N-methylacetimidamide hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Notably, it is involved in the production of fluralaner, a broad-spectrum veterinary insecticide. Fluralaner acts by interfering with gamma-aminobutyric acid (GABA) gated chloride ion channels, making it effective against a range of parasites while being safe for mammals .
Agrochemical Development
The compound is also utilized in the development of new agrochemicals. Its derivatives have shown promise in creating effective pest control agents that exhibit high efficacy and safety profiles compared to traditional insecticides . This application is particularly relevant in addressing the growing concerns over pesticide resistance and environmental safety.
Analytical Chemistry
In analytical chemistry, this compound is used as a derivatizing agent for gas chromatography. Its trifluoromethyl group enhances the volatility and thermal stability of analytes, allowing for improved detection limits and resolution during chromatographic analyses .
Case Study 1: Synthesis of Fluralaner
A study detailed the synthesis pathway involving this compound as an intermediate for fluralaner production. The process demonstrated high yields and purity levels, confirming the compound's utility in industrial applications .
Case Study 2: Development of Novel Insecticides
Research has highlighted the effectiveness of formulations containing this compound against resistant pest populations. These formulations showed significant improvements in pest control efficacy while minimizing toxicity to non-target organisms .
Table: Comparison of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceutical Synthesis | Intermediate for fluralaner | High efficacy against parasites |
| Agrochemical Development | Effective pest control agents | Reduced resistance and improved safety |
| Analytical Chemistry | Derivatizing agent for gas chromatography | Enhanced sensitivity and resolution |
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-methylacetimidamide hydrochloride involves its interaction with molecular targets through its trifluoromethyl and imidamide groups. These interactions can affect various biochemical pathways, making it a valuable tool in research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 2,2,2-Trifluoro-N-methylacetimidamide hydrochloride with analogous compounds, focusing on structural features, reactivity, and applications.
Table 1: Key Properties of this compound and Analogues
Note: Some analogues share the same CAS number due to isomeric variations or salt forms.
Key Comparative Insights
Functional Group Variations :
- N-Methyl-2,2,2-trifluoroacetamide (CAS 815-06-5) lacks the amidine group and hydrochloride salt, reducing its nucleophilicity compared to the target compound. This limits its utility in reactions requiring electrophilic activation .
- 2,2,2-Trifluoro-N-phenylacetimidoyl chloride (CAS 61881-19-4) features a phenyl group and reactive imidoyl chloride, enabling participation in Friedel-Crafts alkylation and cycloaddition reactions, unlike the methylamine derivative .
Reactivity and Stability: The hydrochloride salt in the target compound enhances solubility in aqueous media, whereas non-salt analogues like N-Methyl-2,2,2-trifluoroacetamide are more lipophilic. This difference impacts their suitability in solvent-dependent reactions . 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide (CAS 170655-44-4) exhibits higher electrophilicity at the chloroacetamide site, favoring nucleophilic substitutions in agrochemical synthesis, whereas the target compound’s amidine group is better suited for forming hydrogen bonds in drug design .
Pharmacological Relevance: The target compound’s amidine group mimics natural peptide bonds, making it valuable in protease inhibitor development. In contrast, 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (same CAS) prioritizes amino group reactivity for peptide chain elongation .
Biological Activity
2,2,2-Trifluoro-N-methylacetimidamide hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including its pharmacological properties, mechanisms of action, and therapeutic applications.
- Chemical Formula : C₄H₆ClF₃N₂
- Molecular Weight : 180.56 g/mol
- CAS Number : 61881-19-4
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antiviral Activity
-
Anticancer Properties
- The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have reported IC50 values indicating effective inhibition of cell proliferation:
- Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Enzyme Inhibition
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Viral Replication : The trifluoromethyl group may enhance the compound's ability to interfere with viral RNA synthesis.
- Induction of Apoptosis : Studies suggest that the compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Enzyme Interaction : The compound may bind to active sites on viral or cancer-associated enzymes, disrupting their function.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- A study published in Antimicrobial Agents and Chemotherapy demonstrated that trifluoromethylated compounds could significantly reduce viral load in infected cell cultures .
- Another investigation focused on the anticancer properties showed that compounds similar to this compound inhibited cell growth in various human cancer cell lines with promising IC50 values .
Data Summary
| Property | Value |
|---|---|
| Antiviral Activity | Inhibits influenza virus |
| HeLa Cell IC50 | 2.21 μM |
| MDA-MB-231 IC50 | 23.13 μM |
| Enzyme Inhibition | HIV integrase |
Q & A
Q. What are the optimal conditions for synthesizing 2,2,2-trifluoro-N-methylacetimidamide hydrochloride, and how do impurities arise during this process?
Synthesis typically involves multi-step reactions, such as nucleophilic substitution followed by hydrochlorination. For example, trifluoroacetyl chloride may react with methylamine derivatives under controlled pH (6–8) to form the imidamide intermediate, followed by HCl treatment . Impurities often stem from incomplete substitution (e.g., residual trifluoroacetic acid) or side reactions like over-alkylation. Purification via recrystallization in ethanol/chloroform mixtures (3:1 v/v) is recommended, as solubility data indicate high polarity (water solubility: ~0.7 g/mL at 25°C) .
Q. How can researchers validate the purity of this compound, and what analytical methods are most reliable?
High-performance liquid chromatography (HPLC) with UV detection at 210 nm is standard for purity validation. Complementary techniques include:
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key precautions include:
- Ventilation : Use fume hoods due to hygroscopicity and potential HCl vapor release.
- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.
- Storage : Airtight containers in dry, cool environments (<25°C) to avoid decomposition .
Advanced Research Questions
Q. How do computational methods (DFT, Hirshfeld analysis) resolve contradictions in experimental crystallographic data for this compound?
Discrepancies in bond angles (e.g., Cl–C–Cl: 106.3°–110.4° experimentally vs. 107.6°–109.5° calculated via B3LYP/6-311G(d,p)) often arise from crystal packing effects. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H···Cl contacts: 28% contribution) to explain lattice-driven distortions . For accurate modeling, hybrid functionals (e.g., B3PW91) with dispersion corrections are recommended .
Q. What strategies improve yield in multi-step syntheses involving this compound intermediates?
Low yields (2–5%) in imidamide formation steps can be mitigated by:
Q. How does the trifluoromethyl group influence this compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing trifluoromethyl group increases electrophilicity at the adjacent carbon, accelerating SN2 reactions (e.g., with thiols or amines). However, steric hindrance from the CF3 group can reduce accessibility, necessitating bulky nucleophiles or elevated temperatures (40–60°C) .
Methodological Guidance
- Contradiction Analysis : Combine XRD with computational models to distinguish intrinsic molecular geometry from crystal effects .
- Reaction Optimization : Use DoE (Design of Experiments) to balance temperature, solvent, and catalyst ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
